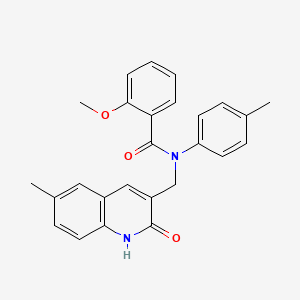
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)benzamide, also known as HMQ-TBAM, is a chemical compound that has been found to have potential applications in scientific research.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)benzamide involves its binding to the sigma-2 receptor, which leads to the activation of various signaling pathways. This activation can result in the regulation of cell proliferation, apoptosis, and neuroprotection. Additionally, this compound has been found to have an inhibitory effect on the activity of the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have a neuroprotective effect in models of oxidative stress and excitotoxicity. Additionally, it has been found to have an anti-inflammatory effect in models of neuroinflammation. This compound has also been found to have an analgesic effect in models of neuropathic pain.
実験室実験の利点と制限
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)benzamide in lab experiments is its high affinity for the sigma-2 receptor, which allows for the selective targeting of this receptor. Additionally, this compound has been found to have a low toxicity profile, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.
将来の方向性
There are several future directions for the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)benzamide in scientific research. One area of interest is the investigation of its potential therapeutic applications in neurological disorders. Additionally, the development of more water-soluble derivatives of this compound could improve its usability in in vivo studies. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)benzamide involves the reaction between 2-hydroxy-6-methylquinoline and p-tolyl isocyanate, followed by the reaction with 2-methoxybenzoyl chloride. This process results in the formation of this compound as a white solid with a high yield.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-2 receptor, which is involved in cell proliferation, apoptosis, and neuroprotection. This compound has been used in studies to investigate the role of the sigma-2 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-8-11-21(12-9-17)28(26(30)22-6-4-5-7-24(22)31-3)16-20-15-19-14-18(2)10-13-23(19)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQJBPNNOFXLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

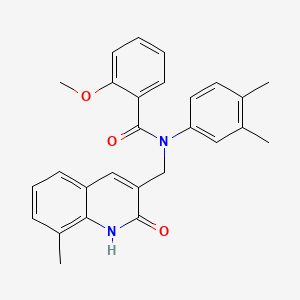
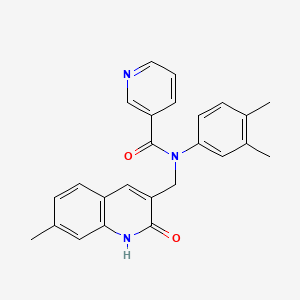
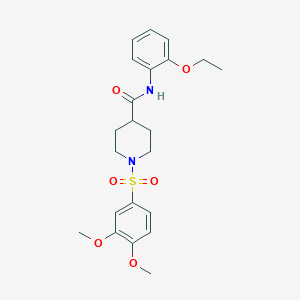

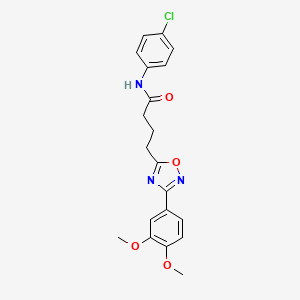

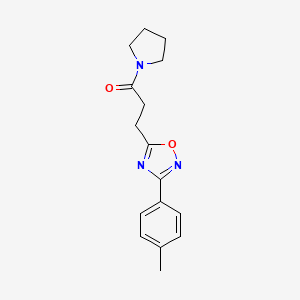
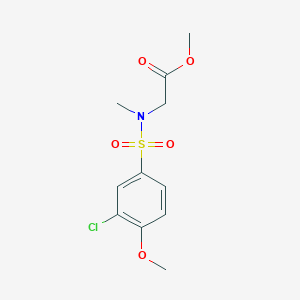
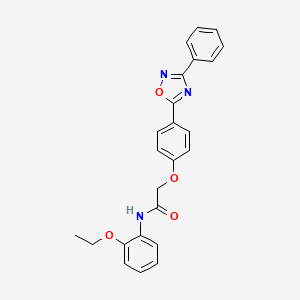


![3-(2,5-dimethoxyphenyl)-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696385.png)
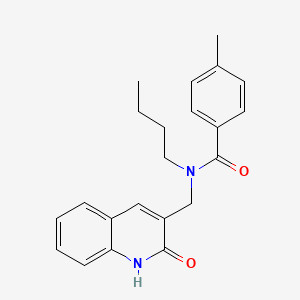
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696399.png)